molecular formula C19H20N4O2S B11026576 2-methyl-N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-4-propyl-1,3-thiazole-5-carboxamide

2-methyl-N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-4-propyl-1,3-thiazole-5-carboxamide

Cat. No.: B11026576
M. Wt: 368.5 g/mol
InChI Key: IJAZEAUKCHPLNY-UHFFFAOYSA-N
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Description

2-methyl-N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-4-propyl-1,3-thiazole-5-carboxamide is a complex organic compound featuring a thiazole ring, an imidazole ring, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-4-propyl-1,3-thiazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. The process may include:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-4-propyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-methyl-N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-4-propyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The imidazole and thiazole rings can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-methyl-N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-4-propyl-1,3-thiazole-5-carboxamide apart is its combination of both imidazole and thiazole rings, along with its specific substituents. This unique structure may confer enhanced biological activity and specificity compared to other similar compounds .

Properties

Molecular Formula

C19H20N4O2S

Molecular Weight

368.5 g/mol

IUPAC Name

2-methyl-N-[3-(1-methylimidazole-2-carbonyl)phenyl]-4-propyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C19H20N4O2S/c1-4-6-15-17(26-12(2)21-15)19(25)22-14-8-5-7-13(11-14)16(24)18-20-9-10-23(18)3/h5,7-11H,4,6H2,1-3H3,(H,22,25)

InChI Key

IJAZEAUKCHPLNY-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(SC(=N1)C)C(=O)NC2=CC=CC(=C2)C(=O)C3=NC=CN3C

Origin of Product

United States

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